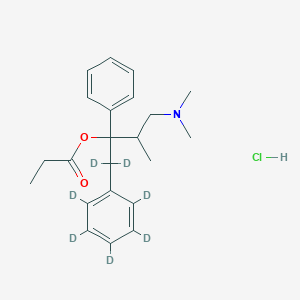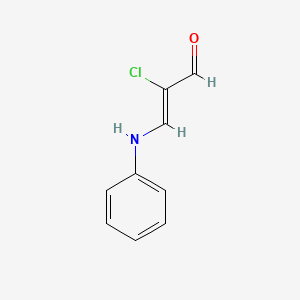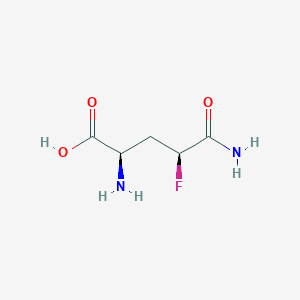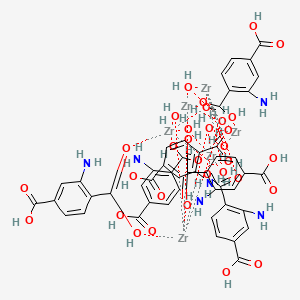
Hexanoic-4,4,5,5,6,6,6-D7 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic-4,4,5,5,6,6,6-D7 acid is a deuterated form of hexanoic acid, where seven hydrogen atoms are replaced by deuterium This compound is often used as a stable isotope-labeled standard in various scientific research applicationsIt is a colorless oily liquid with a distinctive odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hexanoic-4,4,5,5,6,6,6-D7 acid typically involves the deuteration of hexanoic acid. This can be achieved through several synthetic routes, including:
Catalytic Exchange: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in hexanoic acid are replaced with deuterium atoms.
Chemical Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions involving deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as a stable isotope-labeled standard .
Chemical Reactions Analysis
Types of Reactions
Hexanoic-4,4,5,5,6,6,6-D7 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of hexanoic aldehyde or hexanoic ketone.
Reduction: Formation of hexanol.
Substitution: Formation of various substituted hexanoic acid derivatives.
Scientific Research Applications
Hexanoic-4,4,5,5,6,6,6-D7 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of hexanoic acid and its derivatives.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of hexanoic acid in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of hexanoic acid-based drugs.
Mechanism of Action
The mechanism of action of Hexanoic-4,4,5,5,6,6,6-D7 acid involves its incorporation into metabolic pathways where hexanoic acid is normally utilized. The deuterium atoms provide a means to trace the compound through various biochemical processes, allowing researchers to study its effects and interactions at the molecular level .
Comparison with Similar Compounds
Hexanoic-4,4,5,5,6,6,6-D7 acid is unique due to its stable isotope labeling. Similar compounds include:
Hexanoic acid: The non-deuterated form, commonly used in various industrial applications.
Caproic acid: Another name for hexanoic acid, used interchangeably.
Caprylic acid (C8): A similar fatty acid with two additional carbon atoms.
Capric acid (C10): A similar fatty acid with four additional carbon atoms.
The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research for tracing and quantification purposes .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptadeuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2 |
InChI Key |
FUZZWVXGSFPDMH-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC(=O)O |
Canonical SMILES |
CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)


![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)

![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)





![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
